molecular formula C20H21N3O3S2 B2582990 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313662-18-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2582990
CAS RN: 313662-18-9
M. Wt: 415.53
InChI Key: MOLKJXINSXCVFQ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DBT-10, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing benzothiazole and pyrimidine rings, have been extensively explored for their therapeutic potential. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. For instance, pyrimidine derivatives are recognized for their ability to act as exquisite sensing materials due to their competence in forming both coordination and hydrogen bonds, making them suitable for use as sensing probes in biological applications (Jindal & Kaur, 2021). Similarly, the review by Boča, Jameson, and Linert (2011) highlights the versatility of 2,6-bis-(benzthiazol-2-yl)-pyridine compounds in chemistry, noting their potential in creating complex compounds with significant biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Optical and Electroluminescent Materials

The incorporation of heterocyclic moieties such as quinazolines and pyrimidines into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been shown to possess significant electroluminescent properties, making them crucial for the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Bioactive Phenothiazines

Phenothiazine derivatives have been researched for their diverse biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities result from the interaction of phenothiazines with biological systems through various mechanisms, such as π-π interaction, intercalation in DNA, and penetration through biological membranes. The multifaceted biological actions of phenothiazines highlight the potential of structurally related compounds in addressing a broad spectrum of health-related issues (Pluta, Morak-Młodawska, & Jeleń, 2011).

Autophagy-Related Proteins in Malaria

Research on Plasmodium falciparum autophagy-related proteins (PfAtg) indicates their significance as potential targets for antimalarial drug development. PfAtg proteins play crucial roles in both autophagic and non-autophagic functions, with compounds exhibiting inhibitory activity against these proteins offering new avenues for therapeutic intervention against malaria (Usman et al., 2023).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-11-14(2)18-17(12-13)27-20(21-18)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLKJXINSXCVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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